An In-depth Technical Guide to 2-Azaspiro[3.5]nonan-7-ol hydrochloride: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 2-Azaspiro[3.5]nonan-7-ol hydrochloride: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Azaspiro[3.5]nonan-7-ol hydrochloride (CAS Number: 2306275-14-7), a spirocyclic building block with significant potential in medicinal chemistry and drug development. The guide details its physicochemical properties, outlines a representative synthetic pathway and purification strategy, and explores its potential applications as a novel scaffold. By leveraging its inherent three-dimensionality, 2-Azaspiro[3.5]nonan-7-ol offers a compelling architectural motif to escape the "flatland" of traditional aromatic structures, potentially leading to compounds with improved pharmacological profiles.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
The pursuit of novel chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic properties is a central theme in modern drug discovery. In recent years, there has been a significant shift away from flat, aromatic molecules towards more three-dimensional structures. Spirocycles, which feature two rings sharing a single atom, have emerged as a particularly attractive class of scaffolds. Their rigid, well-defined three-dimensional conformations can lead to improved target binding, increased metabolic stability, and enhanced aqueous solubility compared to their non-spirocyclic counterparts. The 2-azaspiro[3.5]nonane core, in particular, has garnered attention as a versatile building block for creating novel therapeutics. This guide focuses specifically on the 7-hydroxy substituted derivative, 2-Azaspiro[3.5]nonan-7-ol hydrochloride, a compound poised for significant impact in the design of next-generation pharmaceuticals.
Physicochemical and Structural Properties
2-Azaspiro[3.5]nonan-7-ol hydrochloride is a solid material at room temperature.[1][2] Its hydrochloride salt form generally enhances its stability and water solubility, making it amenable to handling and use in various chemical transformations.
| Property | Value | Source |
| CAS Number | 2306275-14-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₆ClNO | [3][5] |
| Molecular Weight | 177.67 g/mol | [3][5] |
| InChI Key | LXJXYMIXUIHQKR-UHFFFAOYSA-N | [1][2][4] |
| Physical Form | Solid | [1] |
| Purity | ≥97% (Typical) | [1][3][5] |
| Storage | 4°C, sealed storage, away from moisture | [1][3][5] |
Synthesis and Purification: A Representative Approach
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach to 2-Azaspiro[3.5]nonan-7-ol would involve the initial construction of a suitable spirocyclic ketone, followed by reduction to the desired alcohol. The azetidine ring could be introduced via a protected intermediate.
Caption: Retrosynthetic analysis of 2-Azaspiro[3.5]nonan-7-ol.
Illustrative Synthetic Protocol
This protocol describes a potential multi-step synthesis starting from a commercially available precursor.
Step 1: Synthesis of N-Boc-2-azaspiro[3.5]nonan-7-one
The formation of the spirocyclic ketone can be achieved through various methods. One potential route involves the reaction of a suitably protected azetidine derivative with a cyclohexanone precursor, followed by cyclization.
Step 2: Reduction of the Ketone
The ketone functionality in N-Boc-2-azaspiro[3.5]nonan-7-one can be reduced to the corresponding alcohol using a standard reducing agent.
-
Dissolution: Dissolve N-Boc-2-azaspiro[3.5]nonan-7-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove the solvent. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-2-azaspiro[3.5]nonan-7-ol.
Step 3: Deprotection to Yield 2-Azaspiro[3.5]nonan-7-ol hydrochloride
The Boc protecting group is removed under acidic conditions to afford the final hydrochloride salt.
-
Dissolution: Dissolve the crude N-Boc-2-azaspiro[3.5]nonan-7-ol in a suitable solvent such as dioxane or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble HCl gas through the solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum to yield 2-Azaspiro[3.5]nonan-7-ol hydrochloride.
Purification Strategy
The primary method for purifying the final product is through crystallization. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed. For the free base, if isolated, purification can be achieved via column chromatography on silica gel.
Caption: General purification workflow for 2-Azaspiro[3.5]nonan-7-ol HCl.
Analytical Characterization
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, including the connectivity of atoms and the stereochemical relationship of the protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-azaspiro[3.5]nonane scaffold is a valuable building block in drug discovery due to its ability to introduce three-dimensionality and novel exit vectors for substituents. While specific biological activities for 2-Azaspiro[3.5]nonan-7-ol have not been extensively reported, the broader class of azaspiro[3.5]nonanes has shown significant promise in various therapeutic areas.
A Scaffold for Novel Therapeutics
The rigid nature of the spirocyclic core allows for precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. The hydroxyl group at the 7-position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Potential as a Bioisostere
The 2-azaspiro[3.5]nonane moiety can serve as a bioisosteric replacement for more common heterocyclic rings like piperidine or piperazine. This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity.
Precedent in a Clinical Candidate
The importance of the 2,7-diazaspiro[3.5]nonane scaffold has been highlighted by its incorporation into revumenib, a first-in-class menin-MLL inhibitor approved for the treatment of acute leukemias.[6] In revumenib, the spirocyclic core plays a crucial role in the binding to the target protein.[6]
Caption: Role of 2-Azaspiro[3.5]nonan-7-ol in a drug discovery workflow.
Safety and Handling
2-Azaspiro[3.5]nonan-7-ol hydrochloride is classified as harmful and an irritant.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water).[1]
Conclusion
2-Azaspiro[3.5]nonan-7-ol hydrochloride is a promising and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its spirocyclic core offers a rigid framework for the precise spatial arrangement of substituents, while the hydroxyl and amine functionalities provide opportunities for diverse chemical modifications. As the demand for innovative scaffolds that can overcome the limitations of traditional flat molecules continues to grow, 2-Azaspiro[3.5]nonan-7-ol hydrochloride is well-positioned to become a valuable tool in the arsenal of medicinal chemists.
References
-
NextSDS. 2-azaspiro[3.5]nonan-7-ol hydrochloride — Chemical Substance Information. [Link]
-
NextSDS. 2-azaspiro[3.5]nonan-7-ol hydrochloride. [Link]
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. ACS Medicinal Chemistry Letters. [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Azaspiro[3.5]nonan-7-ol (hydrochloride) | 2306275-14-7 [sigmaaldrich.com]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. 2-Azaspiro[3.5]nonan-7-ol hydrochloride | 2306275-14-7 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
